molecular formula C18H22FN3O B5315216 [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol

[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol

Cat. No. B5315216
M. Wt: 315.4 g/mol
InChI Key: PCQOGGFQQCMYML-UHFFFAOYSA-N
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Description

[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This activity is thought to be responsible for its antipsychotic and antidepressant effects. It may also act on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. In addition, it has been found to have anxiolytic effects, possibly through its action on the GABAergic system.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol is its selectivity for the dopamine D3 receptor. This selectivity makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in some experiments. In addition, its potential therapeutic applications are still being explored, and further research is needed to fully understand its effects.

Future Directions

There are several potential future directions for research on [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and nicotine addiction. It has also been suggested that this compound may have potential applications in the treatment of neuropathic pain. Further research is needed to fully explore these potential therapeutic applications. In addition, more studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol involves a series of chemical reactions. The first step involves the reaction of 3-fluorobenzylamine with 4-methylpyrimidin-2-ylcarbonyl chloride to form a key intermediate. This intermediate is then reacted with piperidine and formaldehyde to obtain the final product, [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol. The synthesis method has been optimized to yield high purity and high-quality product.

Scientific Research Applications

[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to possess a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been found to have potential applications in the treatment of addiction, neuropathic pain, and other neurological disorders.

properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-14-5-8-20-17(21-14)22-9-6-18(13-23,7-10-22)12-15-3-2-4-16(19)11-15/h2-5,8,11,23H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQOGGFQQCMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)(CC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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